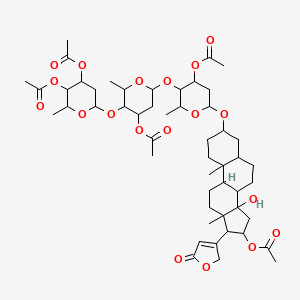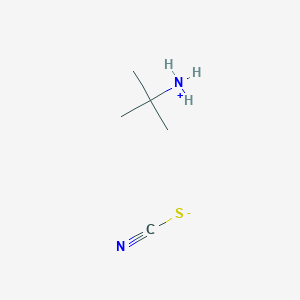
2-Methylpropan-2-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-aminium thiocyanate can be synthesized through the reaction of 2-methylpropan-2-amine with thiocyanic acid. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, and may require a catalyst to proceed efficiently. The general reaction is as follows:
C4H11N+HSCN→C4H12N2S
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropan-2-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
2-Methylpropan-2-aminium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-methylpropan-2-aminium thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. This can lead to changes in biological activity, such as inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-aminium chloride: Similar in structure but contains a chloride ion instead of a thiocyanate group.
2-Methylpropan-2-aminium nitrate: Contains a nitrate group, leading to different chemical properties and reactivity.
2-Methylpropan-2-aminium sulfate: Contains a sulfate group, which affects its solubility and reactivity.
Uniqueness
2-Methylpropan-2-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where the thiocyanate group plays a crucial role in the desired chemical or biological activity.
Properties
CAS No. |
3020-73-3 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
tert-butylazanium;thiocyanate |
InChI |
InChI=1S/C4H11N.CHNS/c1-4(2,3)5;2-1-3/h5H2,1-3H3;3H |
InChI Key |
GWKMUJULIDIXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH3+].C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


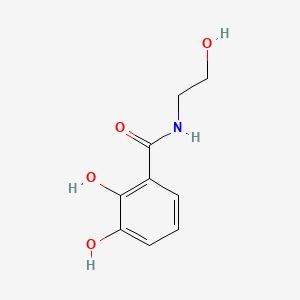
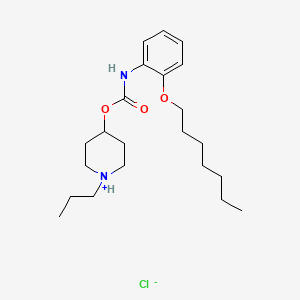

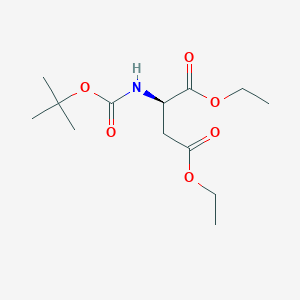
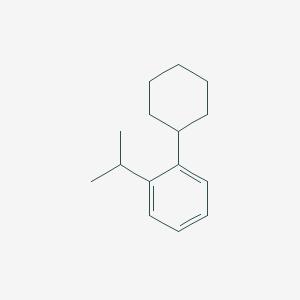
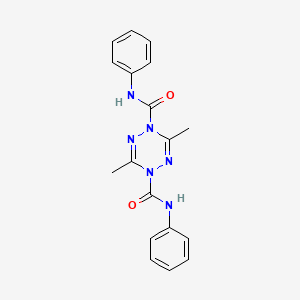
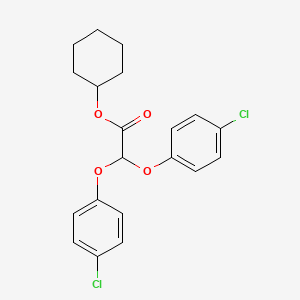
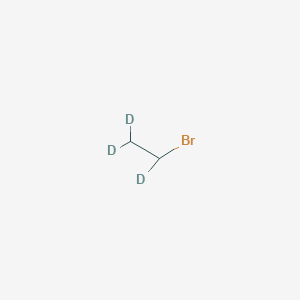
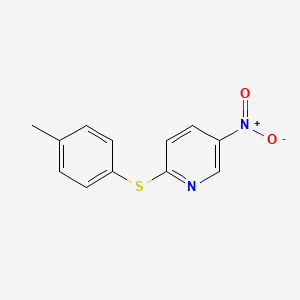
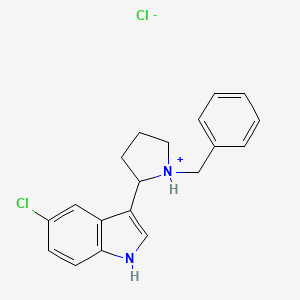
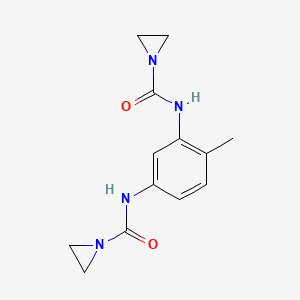
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
